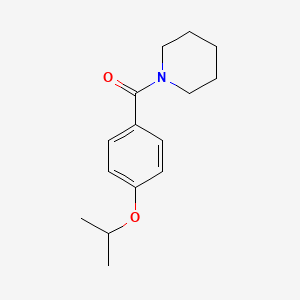![molecular formula C16H17N3O2 B5857455 N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PBCI belongs to the class of imidazolines, which are known to have various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it is believed to act as an agonist for the imidazoline I1 receptor, which is involved in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide for lab experiments is its specificity for the imidazoline I1 receptor, which allows for targeted studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism. Finally, the development of more water-soluble forms of this compound could expand its potential applications in future studies.
Méthodes De Synthèse
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 4-phenylbutyric acid chloride in the presence of triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, this compound.
Applications De Recherche Scientifique
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main areas of research has been its role in the treatment of diabetes. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-9-5-11-18-12-14)19-21-15(20)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLFRWDFLJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)
![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)
